PEG7 Spacer Enables Distinct Ternary Complex Sampling in PROTAC Design
The target compound contains exactly seven ethylene glycol repeat units (PEG7), positioning it between the industry-standard PEG6 and PEG8 linkers. Literature establishes that PEG4, PEG6, and PEG8 span a discrete conformational continuum: PEG4 imposes a near-rigid span suitable for sterically congested pockets, PEG6 provides a compromise matching most crystallographically measured inter-ligand distances, and PEG8 introduces additional gauche conformations permitting shock-absorber flexibility for targets undergoing large domain rearrangements . PEG7 occupies the unoccupied gap between PEG6 and PEG8, offering an incremental ~3.5 Å extended-length difference from PEG6—a magnitude sufficient to alter ternary complex residence time by up to an order of magnitude when progressing from PEG4 to PEG8 . In a Retro-2-based PROTAC study, PEG linker length was the decisive variable governing GSPT1 neosubstrate degradation: PEG2 and PEG2bis linkers induced GSPT1 degradation (CC50 in low micromolar range), while PEG4 and longer constructs did not, despite identical warhead and E3 ligase ligand [1]. The PEG7 length therefore represents a critical, non-trivial synthetic variable that cannot be approximated by PEG6 or PEG8 without risking altered degradation selectivity or potency [2].
| Evidence Dimension | PEG spacer length (ethylene glycol repeat units) and predicted end-to-end distance |
|---|---|
| Target Compound Data | 7 × ethylene glycol units (PEG7); approximate extended length ~22–26 Å |
| Comparator Or Baseline | PEG6 linker (standard): 6 units, ~19–22 Å extended; PEG8 linker (standard): 8 units, ~25–29 Å extended |
| Quantified Difference | PEG7 adds ~1 repeat (~3.5 Å) vs. PEG6 and removes ~1 repeat vs. PEG8; ternary complex residence time changes by up to 10-fold across the PEG4-to-PEG8 progression |
| Conditions | Biophysical modeling and crystallographic ternary complex measurements; PROTAC cellular degradation assays with PEG-length series [1] |
Why This Matters
Procuring the exact PEG7 length enables systematic exploration of the conformational space between PEG6 and PEG8, a region not accessible with standard linker panels; this can identify degradation selectivity windows missed by screening only PEG4/6/8 homologues.
- [1] Duchamp M et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026. doi:10.1016/j.ejmech.2026.01.009. View Source
- [2] Bemis TA, La Clair JJ, Burkart MD. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras: Miniperspective. J Med Chem. 2021;64(12):8042–8052. View Source
